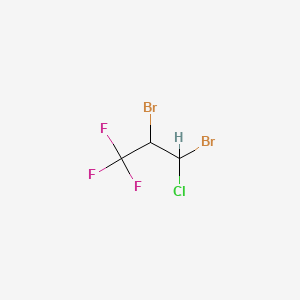

2,3-Dibromo-3-chloro-1,1,1-trifluoropropane

Description

Properties

IUPAC Name |

2,3-dibromo-3-chloro-1,1,1-trifluoropropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2Br2ClF3/c4-1(2(5)6)3(7,8)9/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPHVAZGSOZCLPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(Cl)Br)(C(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2Br2ClF3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701261181 | |

| Record name | 2,3-Dibromo-3-chloro-1,1,1-trifluoropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701261181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1309602-11-6 | |

| Record name | 2,3-Dibromo-3-chloro-1,1,1-trifluoropropane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1309602-11-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Dibromo-3-chloro-1,1,1-trifluoropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701261181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Overview:

- Starting Material: 3,3,3-Trifluoropropene (CF₃-CH=CH₂)

- Reagents: Bromine (Br₂) and chlorine (Cl₂)

- Catalysts: Often, radical initiators or catalysts such as UV light or heat facilitate halogenation.

- Conditions: Elevated temperatures (around 50°C to 150°C), controlled addition of halogens, and inert atmospheres to prevent side reactions.

Reaction Steps:

- Bromination: The initial step involves the addition of bromine to the double bond of trifluoropropene, forming 2-bromo-3,3,3-trifluoropropene.

- Chlorination: Subsequent chlorination introduces chlorine atoms at the desired positions, resulting in the formation of the target compound, 2,3-dibromo-3-chloro-1,1,1-trifluoropropane.

Reaction Conditions and Optimization:

- Temperature: 50°C to 100°C to balance reactivity and selectivity.

- Halogen Ratios: Excess halogen ensures complete halogenation.

- Reaction Time: Typically 2-6 hours for complete conversion.

- Solvent: Inert solvents like carbon tetrachloride or dichloromethane are used to facilitate halogenation and control temperature.

Alternative Method: Direct Halogenation of Pre-formed Intermediates

Another approach involves halogenating pre-formed intermediates such as tribromides or chlorinated derivatives of trifluoropropene:

- Step 1: Synthesis of 2,2,3-tribromo-1,1,1-trifluoropropane via bromination.

- Step 2: Selective chlorination or halogen exchange reactions to introduce chlorine at specific positions.

Catalytic Halogenation Using Activated Carbon

Research indicates the use of activated carbon catalysts to enhance the selectivity and yield of halogenation reactions:

- Method: Gaseous halogens (Br₂ and Cl₂) are passed over activated carbon impregnated with halogens at elevated temperatures.

- Advantages: High conversion rates, reduced by-products, and improved selectivity toward the desired dibromo-chloro compound.

Summary of Reaction Conditions and Yields

| Method | Reagents | Catalyst | Temperature | Reaction Time | Yield | Notes |

|---|---|---|---|---|---|---|

| Halogenation of trifluoropropene | Br₂, Cl₂ | None or activated carbon | 50–150°C | 2–6 hours | Up to 60% | High selectivity, separation by distillation |

| Halogenation of intermediates | Brominated intermediates | None | 50–100°C | Variable | 35–60% | Efficient, with potential for recycling intermediates |

Research Findings and Patents

A notable patent (US5962754A) describes a method involving the addition of anhydrous hydrogen bromide to trifluoropropene in the presence of activated carbon, achieving high yields and selectivity. This process emphasizes:

- Use of gaseous HBr at elevated temperatures (around 150°C to 800°C).

- Reaction with trifluoropropene to produce 3-bromo-1,1,1-trifluoropropane, which can be further brominated and chlorinated to obtain the target compound.

- Separation of isomers via distillation, with the main product being 2,3-dibromo-3-chloro-1,1,1-trifluoropropane.

Chemical Reactions Analysis

Types of Reactions

2,3-Dibromo-3-chloro-1,1,1-trifluoropropane undergoes various chemical reactions, including:

Substitution Reactions: The halogen atoms can be substituted with other functional groups using appropriate reagents.

Elimination Reactions: Under certain conditions, the compound can undergo elimination reactions to form alkenes.

Addition Reactions: The compound can participate in addition reactions with nucleophiles and electrophiles.

Common Reagents and Conditions

Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.

Elimination: Strong bases like potassium tert-butoxide can induce elimination reactions.

Addition: Nucleophiles like amines and thiols can add to the carbon-halogen bonds.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various halogenated derivatives, while elimination reactions typically produce alkenes .

Scientific Research Applications

2,3-Dibromo-3-chloro-1,1,1-trifluoropropane has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis to introduce halogen atoms into molecules.

Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and proteins.

Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in the development of new drugs.

Mechanism of Action

The mechanism of action of 2,3-Dibromo-3-chloro-1,1,1-trifluoropropane involves its interaction with molecular targets such as enzymes and proteins. The halogen atoms in the compound can form strong bonds with these targets, leading to changes in their structure and function. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme inhibition and protein modification .

Comparison with Similar Compounds

Key Observations :

- Brominated derivatives exhibit higher molecular weights compared to chlorinated analogs due to bromine’s larger atomic mass.

- Substitution patterns (e.g., bromine at position 2 vs. chlorine at 3) influence reactivity and physical properties .

Physical Properties

| Compound | Boiling Point (°C) | Density (g/cm³) | Melting Point (°C) |

|---|---|---|---|

| 3-Chloro-1,1,1-trifluoropropane | 45.1 | 1.3253 (20°C) | -106.5 |

| 2-Bromo-3-chloro-1,1,1-TFP | Not reported | ~1.7 (estimated) | Not reported |

| 2,3-Dichloro-1,1,1-TFP (HCFC-243db) | ~90 (estimated) | ~1.45 (estimated) | Not reported |

Analysis :

- Bromine substitution increases boiling points and densities relative to chlorine analogs. For example, 3-Chloro-1,1,1-TFP has a boiling point of 45.1°C , while brominated derivatives (e.g., 2-Bromo-3-chloro-1,1,1-TFP ) likely exceed 70°C based on analogous halogenated alkanes.

- Higher densities in brominated compounds align with trends in halogenated hydrocarbons .

Reactivity

- Dehalogenation : Bromine atoms are more susceptible to nucleophilic substitution than chlorine due to weaker C-Br bonds, making brominated compounds reactive intermediates in synthesis .

- Thermal Stability : Trifluoromethyl groups enhance stability, but bromine substituents may lower decomposition temperatures compared to chlorinated analogs. For instance, 3-Chloro-1,1,1-TFP decomposes to release toxic Cl/F gases at high temperatures .

Biological Activity

2,3-Dibromo-3-chloro-1,1,1-trifluoropropane (C₃H₂Br₂ClF₃) is a halogenated hydrocarbon with potential biological activity that has garnered attention in various fields including medicinal chemistry and environmental science. This article reviews the biological effects, mechanisms of action, and relevant case studies related to this compound.

- Molecular Formula : C₃H₂Br₂ClF₃

- Molecular Weight : 211.41 g/mol

- Structure : The compound features multiple halogen substituents which are known to influence its reactivity and biological interactions.

Biochemical Pathways

Research indicates that halogenated hydrocarbons can affect several biochemical pathways:

- Detoxification Mechanisms : Metabolism often involves cytochrome P450 enzymes and glutathione S-transferases (GSTs) which conjugate these compounds for excretion.

- Oxidative Stress Response : Exposure to halogenated compounds can induce oxidative stress, leading to cellular damage and inflammation.

Pharmacokinetics

Pharmacokinetic data for 2,3-dibromo-3-chloro-1,1,1-trifluoropropane is sparse. However, studies on related compounds suggest:

- Absorption : Rapid absorption after oral administration has been noted.

- Distribution : Compounds are typically distributed throughout body tissues.

- Metabolism : Metabolites may include conjugates with glutathione and other macromolecules.

Toxicological Data

Toxicity studies indicate that exposure to halogenated hydrocarbons can lead to adverse health effects:

- Reproductive Toxicity : Similar compounds have been associated with decreased sperm counts and altered reproductive function in occupational settings .

- Carcinogenic Potential : Some halogenated hydrocarbons are classified as potential carcinogens based on their ability to form DNA adducts.

Case Studies

Several studies provide insights into the biological activity of 2,3-dibromo-3-chloro-1,1,1-trifluoropropane:

- In Vitro Studies : Research involving cell cultures has shown that exposure to halogenated compounds can lead to increased oxidative stress markers and apoptosis in human cell lines.

- Occupational Exposure Studies : Workers exposed to similar halogenated hydrocarbons have reported health issues including reproductive problems and increased cancer risk.

Summary of Findings

The biological activity of 2,3-dibromo-3-chloro-1,1,1-trifluoropropane is characterized by its potential interactions with cellular mechanisms and pathways. While specific data on this compound is limited, extrapolation from related substances suggests significant implications for health and safety.

| Parameter | Details |

|---|---|

| Molecular Formula | C₃H₂Br₂ClF₃ |

| Molecular Weight | 211.41 g/mol |

| Mechanism of Action | Enzyme inhibition, gene expression modulation |

| Toxicological Effects | Reproductive toxicity, potential carcinogenicity |

| Pharmacokinetics | Rapid absorption; metabolized by cytochrome P450 |

Q & A

Q. What are the optimal synthetic routes for 2,3-Dibromo-3-chloro-1,1,1-trifluoropropane?

- Methodological Answer : Synthesis of halogenated propanes often involves carbene insertion or halogen-exchange reactions. For structurally similar compounds like 2,3-dichloro-1,1,1-trifluoropropane (243db), carbene pathways using antimony pentachloride catalysts have been reported . For brominated analogs, radical bromination or nucleophilic substitution under controlled conditions (e.g., using HBr or Br₂ with UV activation) may be applicable. Key considerations include:

- Reagent Selection : Antimony-based catalysts enhance halogen exchange efficiency in fluorinated systems .

- Temperature Control : Maintain 40–80°C to balance reaction kinetics and side-product formation .

- Purification : Distillation or column chromatography is critical due to polyhalogenated byproducts.

Q. What are the key physicochemical properties of 2,3-Dibromo-3-chloro-1,1,1-trifluoropropane?

- Methodological Answer :

| Property | Value/Description | Source |

|---|---|---|

| Molecular Formula | C₃H₃Br₂ClF₃ | |

| Molecular Weight | 255.859 g/mol | |

| CAS Number | 431-21-0 |

- Stability : Thermal decomposition above 200°C releases toxic Br₂, Cl₂, and HF gases .

- Solubility : Likely lipophilic due to halogenation; miscibility with polar solvents requires empirical testing.

Q. How can researchers characterize 2,3-Dibromo-3-chloro-1,1,1-trifluoropropane analytically?

- Methodological Answer :

- NMR Spectroscopy : ¹⁹F NMR to confirm trifluoromethyl configuration; ¹H/¹³C NMR for backbone structure .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks and isotopic patterns (Br/Cl) .

- Gas Chromatography (GC) : Pair with flame ionization or electron capture detectors for purity assessment .

Advanced Research Questions

Q. What reaction pathways dominate in 2,3-Dibromo-3-chloro-1,1,1-trifluoropropane under nucleophilic conditions?

- Methodological Answer : Halogenated propanes undergo substitution or elimination depending on nucleophile strength and steric effects:

- SN2 Mechanisms : Favored with strong nucleophiles (e.g., OH⁻) at primary positions, but steric hindrance from trifluoromethyl groups may limit reactivity .

- E2 Elimination : Likely under basic conditions, producing alkenes (e.g., 3-chloro-1,1,1-trifluoropropene) .

Experimental Design : Use kinetic isotope effects (KIE) and DFT calculations to distinguish pathways.

Q. How can contradictory data on thermal stability be resolved?

- Methodological Answer : Conflicting decomposition temperatures may arise from impurities or measurement techniques. Mitigation strategies:

- Thermogravimetric Analysis (TGA) : Conduct under inert vs. oxidative atmospheres to isolate decomposition triggers .

- Gas Analysis : Couple TGA with FTIR or GC-MS to identify evolved gases (e.g., Br₂ vs. HBr) .

- Replicate Studies : Compare purity batches (≥99% by GC) to assess reproducibility .

Q. What experimental models are suitable for evaluating acute vs. chronic toxicity?

- Methodological Answer :

- In Vitro Models : Use human bronchial epithelial cells (BEAS-2B) to assess respiratory toxicity from inhaled degradation products .

- In Vivo Models : Rodent studies with controlled exposure durations (acute: 24–72 hrs; chronic: 90+ days) to monitor organ-specific effects (e.g., liver/kidney histopathology) .

- Endpoint Selection : Measure oxidative stress markers (e.g., glutathione depletion) and cytokine profiles .

Q. How does halogen positioning influence environmental persistence?

- Methodological Answer : Bromine and chlorine substituents increase atmospheric lifetime due to reduced photolytic cleavage. Key assessments:

- Hydroxyl Radical Reactivity : Use smog chamber experiments to determine reaction rates (kOH) .

- Global Warming Potential (GWP) : Compare radiative efficiency to CO₂ via computational modeling (e.g., IPCC guidelines) .

- Ozone Depletion Potential (ODP) : Quantify stratospheric chlorine/bromine release using UV absorption cross-sections .

Q. What strategies enhance regioselectivity in derivatization reactions?

- Methodological Answer :

- Protecting Groups : Temporarily block reactive sites (e.g., trifluoromethyl) during bromine substitution .

- Catalyst Design : Transition-metal catalysts (e.g., Pd/Cu) for selective cross-coupling at less-hindered positions .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) favor SN2 mechanisms at primary carbons .

Safety and Handling

Q. What protocols mitigate occupational exposure risks?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.